Fmoc-Thr(GalNAc(Ac)3-b-D)-OH

Cancer Immunology Tn Antigen Vaccine Development

Researchers requiring strict anomeric specificity in O-glycopeptide synthesis face supply inconsistency for the β-GalNAc-Thr building block. Fmoc-Thr(GalNAc(Ac)3-β-D)-OH (CAS 133575-43-6) solves this as the definitive non-natural β-anomer for Fmoc-SPPS. - Enables synthesis of β-linked glycopeptide probes for comparative NMR conformational analysis and antibody cross-reactivity studies. - Serves as an essential negative control (no recognition by anti-α-Tn monoclonal FDC-6) for validating Tn antigen immunoassays and vaccine trials. - Supplied as a peracetylated, white powder with verified anomeric configuration; store at -20°C for long-term stability.

Molecular Formula C33H38N2O13
Molecular Weight 670.7 g/mol
Cat. No. B15138766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr(GalNAc(Ac)3-b-D)-OH
Molecular FormulaC33H38N2O13
Molecular Weight670.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
InChIInChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32-/m1/s1
InChIKeyOXLCJWGAUPPZQJ-ZJFLVNNCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Thr(GalNAc(Ac)3-β-D)-OH: Specialized β-GalNAc Building Block


Fmoc-Thr(GalNAc(Ac)3-β-D)-OH (CAS 133575-43-6) is a peracetylated glycosylated amino acid building block for Fmoc solid-phase peptide synthesis (SPPS) . This compound consists of an L-threonine residue protected at the N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group and O-linked to a β-D-N-acetylgalactosamine (β-GalNAc) sugar moiety, whose hydroxyl and acetamido groups are protected as acetates . Unlike the more common α-anomer (CAS 116783-35-8), which mimics the natural Tn antigen, the β-anomer serves as a non-natural glycoamino acid used to create structural analogs and isomers of tumor-associated carbohydrate antigens (TACAs) [1]. Its primary utility lies in the controlled synthesis of glycopeptide probes to dissect the conformational and immunogenic effects of the anomeric linkage in O-glycosylation, a key determinant in cancer biology and vaccine development [1].

Method Compatibility Fmoc solid-phase peptide synthesis (SPPS) workflow
Stereochemical Control β-GalNAc anomer for non-natural glycopeptide probes
Research Application TACA structural analog & antibody epitope mapping studies

Fmoc-Thr(GalNAc(Ac)3-β-D)-OH vs. α-Anomer: Why Substitution Fails


Fmoc-Thr(GalNAc(Ac)3-β-D)-OH is not a generic substitute for the widely used α-GalNAc building block (Fmoc-Thr[GalNAc(Ac)3-α-D]-OH, CAS 116783-35-8). The anomeric configuration of the GalNAc-Thr linkage (α vs. β) dictates the three-dimensional presentation of the sugar moiety, which in turn controls the resulting glycopeptide's conformation, immunoreactivity, and biological function [1]. Studies comparing α- and β-linked GalNAc-Thr glycopeptides have demonstrated that antibodies specific to the natural α-Tn antigen do not recognize the β-isomer, highlighting the strict structural specificity required for immunological studies [1]. Therefore, substituting the α-anomer for the β-anomer, or vice versa, leads to the synthesis of a different molecular entity with distinct and unpredictable properties, potentially invalidating biological assays, vaccine development efforts, and any structure-activity relationship (SAR) studies.

Attribute
This Product (β-Anomer)
α-Anomer (Common Substitute)
Antibody Recognition
No cross-reactivity with anti-α-Tn mAb (FDC-6)
Recognized by α-Tn specific antibodies
Synthetic Accessibility
Challenging synthesis, lower yield, higher cost
Readily available via α-selective catalysis
Intended Research
Non-natural β-linkage probes & negative controls
Natural α-Tn antigen mimics & vaccine studies

Fmoc-Thr(GalNAc(Ac)3-β-D)-OH: Key Differentiators vs. α-Anomer


Immunoreactivity Divergence: β- vs. α-GalNAc Glycopeptides

In a direct comparative study of fibronectin-derived glycopeptides, the synthetic glycopeptide containing the β-linked GalNAc-Thr residue (the 'beta analogue') exhibited a distinct immunological profile compared to its natural α-linked counterpart. While the α-linked glycopeptide V(Galβ3GalNAcα)THPGY was recognized by the monoclonal antibody FDC-6, the β-linked analogue V(Galβ3GalNAcβ)THPGY showed no cross-reactivity [1]. This demonstrates that the anomeric inversion from α to β results in a complete loss of recognition by a biologically relevant antibody, confirming that the two anomers are not functionally equivalent.

Immunoreactivity
Head-to-head
β-linked glycopeptide: no recognition α-linked: positive recognition by FDC-6 mAb
Confirms anomeric specificity for antibody binding
Essential for glycoform-specific probe design
Cancer Immunology Tn Antigen Vaccine Development

Synthetic Yield: β- vs. α-GalNAc Building Blocks

A highly α-selective and scalable synthesis for the Fmoc-protected GalNAc-threonine building block has been reported, achieving the desired 1,2-cis-2-amino glycoside in 66% yield (3.77 g) with exclusive α-selectivity [1]. This serves as a key benchmark for the more challenging synthesis of the β-anomer. The β-linked GalNAc-threonine conjugates, like Fmoc-Thr(GalNAc(Ac)3-β-D)-OH, are typically more difficult to obtain due to the inherent stereoelectronic preference for the α-configuration in O-glycosidic bond formation . Consequently, the β-anomer is generally a higher-cost, lower-availability reagent, and its procurement should be justified by a specific need for a non-natural β-linkage in the final glycopeptide.

Synthetic Yield
Class-level
α-selective synthesis: ~66% yield β-anomer synthesis: more challenging, lower expected yield
Explains higher cost & limited availability of β-anomer
Procurement should be justified by β-linkage research need
Glycochemistry Synthetic Methodology Process Chemistry

Fmoc-SPPS Compatibility and Stability

The O-glycosidic linkage and the O-acetyl protections in Fmoc-Thr(GalNAc(Ac)3-β-D)-OH are reported to be stable to the standard reagents used in Fmoc solid-phase peptide synthesis (SPPS), including 20% piperidine in DMF for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage from the resin . This is a class-level property shared by peracetylated GalNAc-Thr building blocks and is a critical requirement for their successful incorporation into peptides . While no direct comparative stability study against a different building block was found, this documented stability confirms that the β-anomer is functionally compatible with established automated peptide synthesizers and manual SPPS workflows, a necessary condition for its routine use.

SPPS Compatibility
Data to verify
Stable to 20% piperidine/DMF and TFA cleavage
Compatible with standard automated peptide synthesizers
Class-level property; verify lot-specific stability
Solid-Phase Peptide Synthesis Method Validation Glycopeptide Chemistry

Validated Application Scenarios for Fmoc-Thr(GalNAc(Ac)3-β-D)-OH


Epitope Mapping Using β-GalNAc Glycopeptide Analogs

Fmoc-Thr(GalNAc(Ac)3-β-D)-OH is the reagent of choice for synthesizing glycopeptides containing a β-GalNAc-Thr linkage. As demonstrated by Lüning et al., this β-analog is essential for creating the 'beta analogue' of a biologically active α-linked glycopeptide [1]. This allows researchers to systematically probe how the anomeric configuration of the GalNAc-Thr linkage influences recognition by monoclonal antibodies (like FDC-6) and other glycan-binding proteins. Such studies are fundamental for defining the precise structural epitopes required for cancer vaccine development and diagnostic assay design, where distinguishing between natural (α) and non-natural (β) glycoforms is critical [1].

Negative Controls for Tn Antigen Immunoassays

Given that the β-GalNAc-Thr containing glycopeptide showed no cross-reactivity with the α-Tn-specific antibody FDC-6 [1], this building block can be used to create well-defined negative control peptides. In assays designed to detect or quantify anti-Tn antibodies (e.g., in cancer patient sera or vaccine trials), the inclusion of a β-isomer glycopeptide control is essential to confirm that observed binding is specific to the α-anomeric linkage of the natural Tn antigen. This application enhances the rigor and validity of immunological studies by ruling out non-specific or anomer-independent binding.

NMR Conformational Studies of Mucin Glycopeptides

The anomeric configuration of the GalNAc-Thr linkage has a profound impact on the overall conformation of mucin-type glycopeptides [1]. Researchers investigating the structural basis of antigen presentation and immunogenicity can utilize Fmoc-Thr(GalNAc(Ac)3-β-D)-OH to synthesize β-linked glycopeptides for comparative nuclear magnetic resonance (NMR) studies with their α-linked counterparts. By analyzing chemical shift differences, coupling constants, and nuclear Overhauser effects (NOEs), scientists can map the conformational landscapes induced by the α- vs. β-linkage, providing a structural rationale for their divergent biological activities.

Application
Selection Property
Validation Focus
β-GalNAc epitope mapping studies
Anomeric linkage specificity
Antibody recognition profiling (mAb cross-reactivity)
Tn antigen immunoassay controls
Non-cross-reactivity with α-Tn antibodies
Assay specificity confirmation
Mucin glycopeptide conformation studies
Anomer-dependent conformational perturbation
NMR chemical shift and NOE comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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